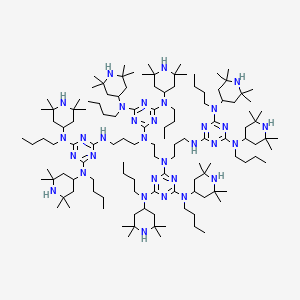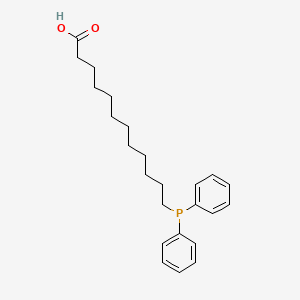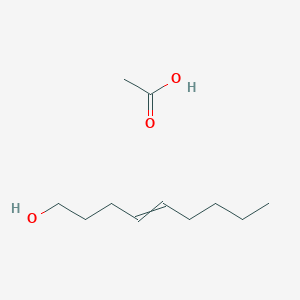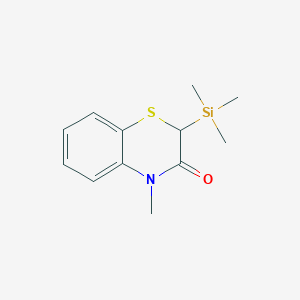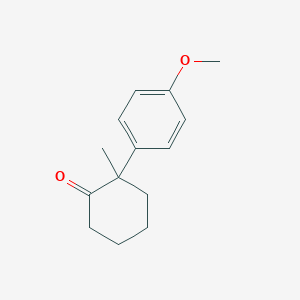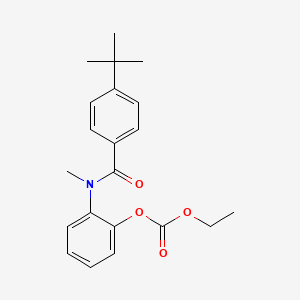
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester is a complex organic compound with a unique structure that includes a carbonic acid ester and a benzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester typically involves esterification reactions. One common method is the reaction of carboxylic acids with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the use of acyl chlorides or acid anhydrides with alcohols . These reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts such as DBSA (p-dodecylbenzenesulfonic acid) can also enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester can undergo various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Nucleophiles such as Grignard reagents.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Tertiary alcohols or other substituted products.
Aplicaciones Científicas De Investigación
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing active compounds that interact with specific pathways in the body. The benzoyl group may also play a role in modulating the activity of these pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but lacking the benzoyl group.
Methyl butanoate: Another ester with a different alkyl group and simpler structure.
Uniqueness
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester is unique due to its complex structure, which includes both a carbonic acid ester and a benzoyl group.
Propiedades
Número CAS |
80468-16-2 |
|---|---|
Fórmula molecular |
C21H25NO4 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
[2-[(4-tert-butylbenzoyl)-methylamino]phenyl] ethyl carbonate |
InChI |
InChI=1S/C21H25NO4/c1-6-25-20(24)26-18-10-8-7-9-17(18)22(5)19(23)15-11-13-16(14-12-15)21(2,3)4/h7-14H,6H2,1-5H3 |
Clave InChI |
XMUBYMGNXWIGKZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC1=CC=CC=C1N(C)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



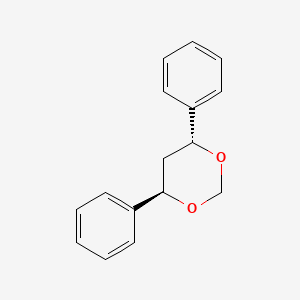
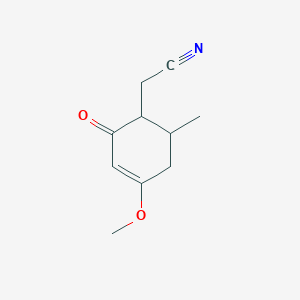
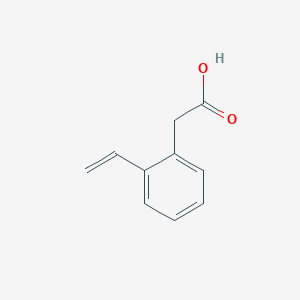
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
